4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoicacid
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Overview
Description
AB-CHMINACA metabolite M6: is a derivative of the synthetic cannabinoid AB-CHMINACA. It is a potential metabolite formed when AB-CHMINACA undergoes metabolic processes in the body. The compound is characterized by the presence of a carboxamide-linked aminocarbonyl-2-methylpropyl side chain, which features an additional carboxyl group . The physiological and toxicological properties of this compound have not been fully determined, and it is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMINACA metabolite M6 involves the modification of the parent compound AB-CHMINACAThis can be achieved through various organic synthesis techniques, including carboxylation reactions under controlled conditions .
Industrial Production Methods: The production methods would likely involve standard organic synthesis techniques used in the pharmaceutical industry, including purification and characterization steps to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions: AB-CHMINACA metabolite M6 can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
AB-CHMINACA metabolite M6 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of AB-CHMINACA metabolite M6 involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to various physiological effects. The molecular targets include the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). The pathways involved in its action are similar to those of other synthetic cannabinoids, which modulate neurotransmitter release and affect the central nervous system .
Comparison with Similar Compounds
AB-CHMINACA: The parent compound from which AB-CHMINACA metabolite M6 is derived.
AB-FUBINACA: Another synthetic cannabinoid with a similar structure but different side chains.
ADB-CHMINACA: A related compound with slight modifications in its chemical structure.
Uniqueness: AB-CHMINACA metabolite M6 is unique due to the presence of an additional carboxyl group in its side chain, which distinguishes it from other similar compounds. This structural difference may influence its metabolic pathways and interactions with biological systems .
Properties
Molecular Formula |
C20H26N4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-amino-3-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C20H26N4O4/c1-12(20(27)28)16(18(21)25)22-19(26)17-14-9-5-6-10-15(14)24(23-17)11-13-7-3-2-4-8-13/h5-6,9-10,12-13,16H,2-4,7-8,11H2,1H3,(H2,21,25)(H,22,26)(H,27,28) |
InChI Key |
DQRRHTCQQGYUSD-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |
Synonyms |
4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2-methyl-4-oxobutanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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